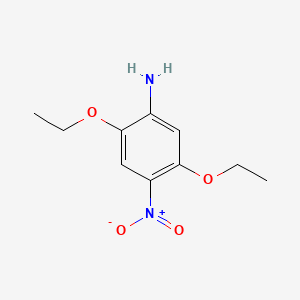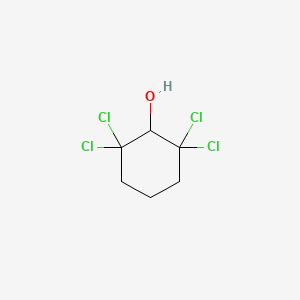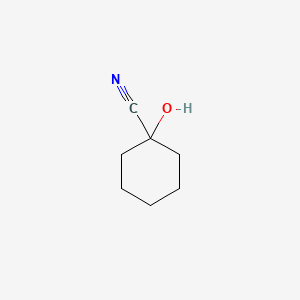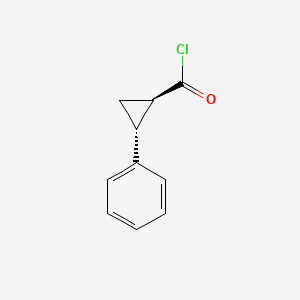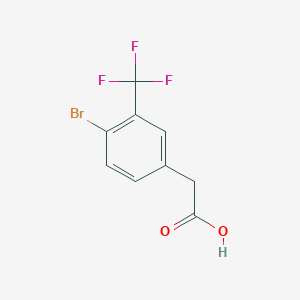
4-Bromo-3-(trifluoromethyl)phenylacetic acid
Übersicht
Beschreibung
4-Bromo-3-(trifluoromethyl)phenylacetic acid is a compound that is structurally related to various brominated aromatic compounds with potential applications in chemical synthesis and pharmaceuticals. While the specific compound is not directly studied in the provided papers, related compounds such as 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester , 4'-bromo-4,5,6,7-tetrachlorofluorescein , and 2-(3-Bromo-4-methoxyphenyl)acetic acid have been synthesized and analyzed, providing insights into the chemical behavior of brominated aromatic compounds with electron-withdrawing groups like trifluoromethyl.
Synthesis Analysis
The synthesis of related compounds involves regioselective bromination reactions and the use of specific reagents to introduce the bromo and trifluoromethyl groups onto the aromatic ring. For instance, the synthesis of 4'-bromophenacyl triflate is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid, yielding a 66% product . Similarly, 2-(3-Bromo-4-methoxyphenyl)acetic acid is synthesized with an 84% yield by brominating 4-methoxyphenylacetic acid using bromine in acetic acid . These methods suggest that the synthesis of 4-Bromo-3-(trifluoromethyl)phenylacetic acid could potentially be carried out through analogous bromination and functionalization strategies.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is characterized by the influence of substituents on the geometry of the aromatic ring. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . The presence of electron-withdrawing groups like bromine affects the bond angles around the substituents, as seen in the reported bond angles for the compound . This information can be extrapolated to predict the molecular geometry of 4-Bromo-3-(trifluoromethyl)phenylacetic acid, where the trifluoromethyl group would likely exert a similar electron-withdrawing effect.
Chemical Reactions Analysis
Brominated aromatic compounds participate in various chemical reactions, often facilitated by the presence of the bromine atom, which can act as a good leaving group. The reactivity of such compounds can be influenced by the presence of other substituents, as seen in the spontaneous racemization of bromo-(o-chloro)phenylacetic acid . The reactivity insights from the study of (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, which includes an analysis of the compound's chemical reactivity properties using Conceptual Density Functional Theory (CDFT), can provide a theoretical framework for understanding the reactivity of 4-Bromo-3-(trifluoromethyl)phenylacetic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure and the nature of their substituents. The strong electron-withdrawing trifluoromethyl group in 4-Bromo-3-(trifluoromethyl)phenylacetic acid would likely affect its acidity, boiling point, and solubility. The use of high-performance liquid chromatography (HPLC) for the determination of carboxylic acid derivatives and the isolation of brominated compounds by pH-zone-refining counter-current chromatography demonstrate the importance of analytical techniques in characterizing the physical properties of such compounds. The intermolecular interactions, such as hydrogen bonding observed in the crystal structure of related compounds , would also be relevant to the physical properties of 4-Bromo-3-(trifluoromethyl)phenylacetic acid.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, it may participate in the formation of carbon-carbon bonds . This involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, it may influence the pathways involving carbon-carbon bond formation .
Result of Action
Its use in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-(trifluoromethyl)phenylacetic acid can be influenced by various environmental factors. For instance, in Suzuki–Miyaura cross-coupling reactions, the reaction conditions, such as temperature and the presence of a palladium catalyst, can affect its performance .
Eigenschaften
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELBVCWQUJGRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254781 | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(trifluoromethyl)phenylacetic acid | |
CAS RN |
914637-17-5 | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-bromo-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


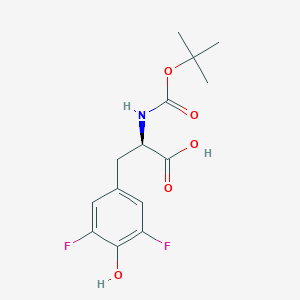


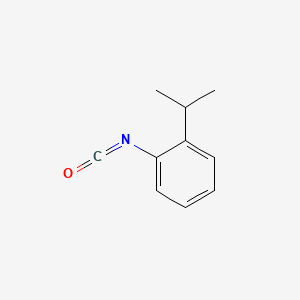
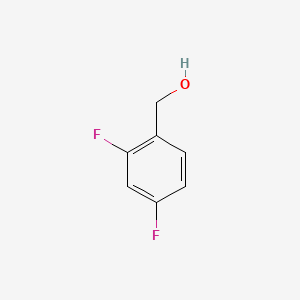
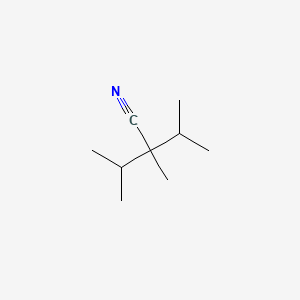
![3-[1,1'-Biphenyl]-4-yl-3,4-dihydronaphthalen-1(2h)-one](/img/structure/B1294210.png)
